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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

Cat. No.: B064828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-(phenoxymethyl)benzylamine. Due to the limited availability of direct

experimental spectra in public databases, this document presents predicted data based on the

analysis of structurally similar compounds and established spectroscopic principles. It also

includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in

the structural elucidation of organic molecules.

Molecular Structure
IUPAC Name: 2-(Phenoxymethyl)benzylamine Molecular Formula: C₁₄H₁₅NO Molecular

Weight: 213.28 g/mol Structure:

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-
(phenoxymethyl)benzylamine. These predictions are derived from the analysis of analogous

compounds, including benzylamine, 2-substituted benzylamines, and molecules containing the

phenoxymethyl moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.20 - 7.40 m 9H
Aromatic protons

(C₆H₅ and C₆H₄)

~ 5.10 s 2H O-CH₂-Ar

~ 3.90 s 2H Ar-CH₂-NH₂

~ 1.60 br s 2H NH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 158.0 Quaternary Ar-C-O

~ 140.0 Quaternary Ar-C-CH₂NH₂

~ 136.0 Quaternary Ar-C-CH₂O

~ 129.5 Tertiary Aromatic CH

~ 128.5 Tertiary Aromatic CH

~ 127.5 Tertiary Aromatic CH

~ 121.0 Tertiary Aromatic CH

~ 115.0 Tertiary Aromatic CH

~ 69.0 Secondary O-CH₂-Ar

~ 45.0 Secondary Ar-CH₂-NH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3370 - 3290 Medium, Doublet N-H stretch Primary Amine (-NH₂)

3100 - 3000 Medium C-H stretch Aromatic

2950 - 2850 Medium C-H stretch Aliphatic (CH₂)

1600 - 1450 Strong C=C stretch Aromatic Ring

1240 Strong C-O stretch Aryl Ether

1100 - 1000 Medium C-N stretch Amine

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

213 Moderate [M]⁺ (Molecular Ion)

196 Low [M - NH₃]⁺

120 High [M - OC₆H₅]⁺

106 High
[C₇H₈N]⁺ (benzylamine

fragment)

91 Very High [C₇H₇]⁺ (tropylium ion)

77 Moderate [C₆H₅]⁺ (phenyl fragment)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound like 2-(phenoxymethyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a single-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts relative to a reference standard

(e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument automatically ratios the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized.

Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the

sample, causing ionization and fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of an

organic molecule using NMR, IR, and MS.
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Workflow for Spectroscopic Characterization
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Caption: Workflow for the structural elucidation of 2-(phenoxymethyl)benzylamine using

spectroscopic methods.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Characterization of 2-(Phenoxymethyl)benzylamine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b064828#spectroscopic-data-nmr-ir-ms-
of-2-phenoxymethyl-benzylamine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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